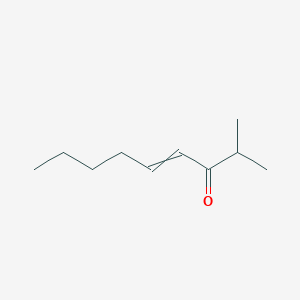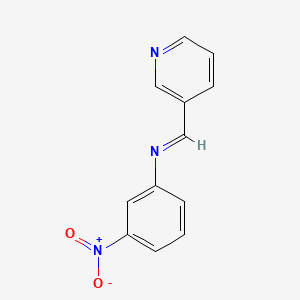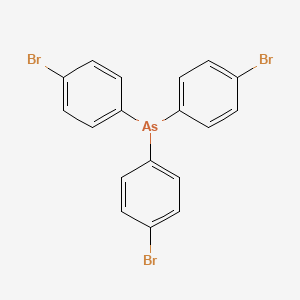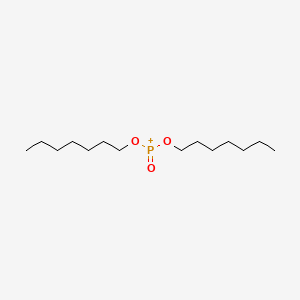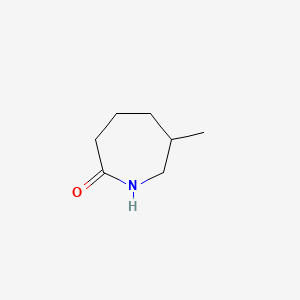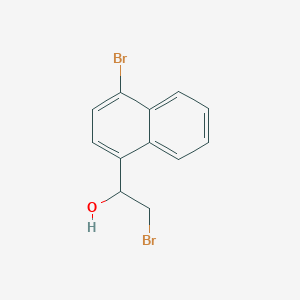
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H10Br2O. It is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and a hydroxyl group attached to an ethyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol typically involves the bromination of naphthalene derivatives followed by the introduction of an ethyl chain with a hydroxyl group. One common method involves the bromination of 4-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-1-bromonaphthalene is then reacted with ethylene oxide under acidic conditions to introduce the hydroxyl group, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming 1-(4-bromonaphthalen-1-yl)ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 1-(4-bromonaphthalen-1-yl)ethanol derivatives.
Oxidation: Formation of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone.
Reduction: Formation of 1-(4-bromonaphthalen-1-yl)ethanol.
Applications De Recherche Scientifique
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-chloronaphthalen-1-yl)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
1-(4-Bromonaphthalen-1-yl)ethanol: Lacks the second bromine atom.
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol is unique due to the presence of two bromine atoms and a hydroxyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with various molecular targets.
Propriétés
Numéro CAS |
5467-60-7 |
|---|---|
Formule moléculaire |
C12H10Br2O |
Poids moléculaire |
330.01 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromonaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H10Br2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6,12,15H,7H2 |
Clé InChI |
AWFRBCYGBWRNSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
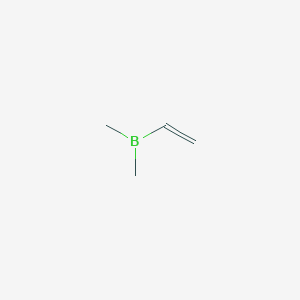
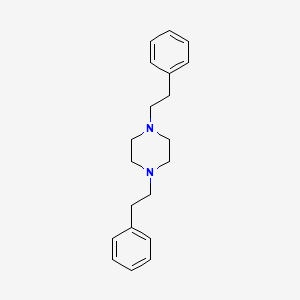
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)

